5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol
CAS No.:
Cat. No.: VC18266043
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3O |
|---|---|
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol |
| Standard InChI | InChI=1S/C8H14ClN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11) |
| Standard InChI Key | CIIOLQBVVFBUAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CCCCCO)N)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a pentan-1-ol chain and at the 3- and 4-positions with amino and chlorine groups, respectively . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN₃O |
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol |
| SMILES | C1=C(C(=NN1CCCCCO)N)Cl |
| InChI Key | CIIOLQBVVFBUAS-UHFFFAOYSA-N |
The presence of both amino (-NH₂) and hydroxyl (-OH) groups enhances its hydrogen-bonding capacity, influencing solubility and interaction with biological targets . The chlorine atom contributes to electronic effects, potentially modulating reactivity and binding affinity .
Synthesis and Optimization
The synthesis of 5-(3-Amino-4-chloro-1H-pyrazol-1-yl)pentan-1-ol follows a multi-step protocol:
Pyrazole Ring Formation
Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole core. For example, 3-amino-4-chloropyrazole is synthesized via cyclocondensation of hydrazine with a chlorinated β-keto ester under acidic conditions.
Alkylation with Pentan-1-ol Side Chain
The pyrazole intermediate undergoes alkylation using 5-bromopentan-1-ol or similar reagents. This step requires controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) to achieve yields exceeding 70%.
Typical Synthetic Route:
-
Cyclocondensation:
Hydrazine + Chlorinated β-keto ester → 3-Amino-4-chloropyrazole
Conditions: HCl catalyst, ethanol reflux, 6–8 hours. -
Alkylation:
3-Amino-4-chloropyrazole + 5-Bromopentan-1-ol → Target Compound
Conditions: K₂CO₃ base, DMF, 70°C, 12 hours.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity.
Physicochemical Properties
The compound exhibits the following characteristics:
| Property | Value |
|---|---|
| Solubility | Soluble in water, ethanol, DMSO |
| Melting Point | Not reported (decomposes above 200°C) |
| Stability | Stable at room temperature; sensitive to strong oxidizers |
Comparative analysis with related pyrazole derivatives reveals enhanced hydrophilicity due to the hydroxyl group, facilitating aqueous formulation .
Chemical Reactivity and Functionalization
The compound’s reactivity is driven by its functional groups:
-
Amino Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation.
-
Hydroxyl Group: Undergoes esterification (e.g., with acetic anhydride) or oxidation to ketones under mild conditions.
-
Chlorine Atom: Susceptible to nucleophilic substitution (e.g., with amines or thiols) .
Example Reaction:
Esterification with acetic anhydride yields 5-(3-amino-4-chloropyrazol-1-yl)pentyl acetate, improving lipid solubility for pharmacokinetic studies.
Applications in Drug Development
The compound’s scaffold is a candidate for:
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Small-Molecule Inhibitors: Targeting kinases (e.g., EGFR) and inflammatory mediators .
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Prodrugs: Hydroxyl group conjugation for controlled release.
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Diagnostic Agents: Radiolabeling (e.g., with ¹⁸F) for PET imaging .
Future Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolism in vivo.
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Toxicity Profiling: Evaluate hepatotoxicity and genotoxicity.
-
Structural Optimization: Introduce fluorinated or sulfonated groups to enhance potency.
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